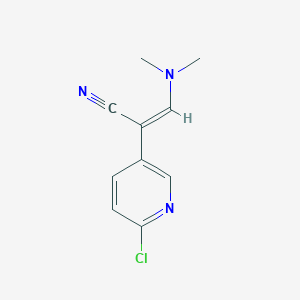![molecular formula C11H15N3 B2577241 3-(1-Methylimidazol-2-yl)-8-azabicyclo[3.2.1]oct-2-ene CAS No. 1691844-20-8](/img/structure/B2577241.png)
3-(1-Methylimidazol-2-yl)-8-azabicyclo[3.2.1]oct-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Methylimidazol-2-yl)-8-azabicyclo[3.2.1]oct-2-ene, commonly known as Lobeline, is a natural alkaloid found in the Lobelia inflata plant. It has been used for centuries in traditional medicine to treat respiratory ailments, such as asthma, bronchitis, and coughs. In recent years, Lobeline has gained attention in scientific research for its potential therapeutic applications in various diseases.
Applications De Recherche Scientifique
Receptor Ligand Activity
- Benzimidazolone derivatives, including compounds structurally related to 3-(1-Methylimidazol-2-yl)-8-azabicyclo[3.2.1]oct-2-ene, have been studied for their activity at the 5-HT4 receptor in rat oesophagus. Some of these derivatives act as potent but partial agonists relative to serotonin (5-HT) (Baxter & Clarke, 1992).
Synthesis and Spectroscopic Studies
- A study involving the synthesis, spectroscopic, and crystallographic analysis of carbamates derived from azabicyclic compounds, closely related to the chemical , has been conducted. These studies provide valuable insights into the structural and conformational properties of such compounds (Iriepa et al., 2004).
Pharmacological Potential
- Itasetron, a derivative of this compound, has been shown to prevent age-related memory deficits in rats, highlighting its potential in pharmacological applications related to memory and cognitive functions (Pitsikas & Borsini, 1996).
Nematicidal Activity
- Novel derivatives of this compound have been synthesized and evaluated for their nematicidal activities against pine-wood nematodes, showcasing their potential in pest control and agricultural applications (Xu et al., 2021).
Muscarinic Receptor Affinity
- Methyl or unsubstituted triazoles, tetrazoles, and derivatives attached to an azabicyclic ring, structurally similar to the chemical , have been synthesized and analyzed for their potency and efficacy as muscarinic ligands in radioligand binding assays (Wadsworth et al., 1992).
Monoamine Transporter Affinity
- A series of 3-aryl-tropanes, structurally related to this compound, have been synthesized and evaluated for their affinities to monoamine transporters, with certain derivatives showing high affinity for human serotonin transporters (Krunic et al., 2005).
Mécanisme D'action
Target of Action
The primary targets of 3-(1-Methyl-1H-imidazol-2-yl)-8-azabicyclo[32Imidazole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets . These include various enzymes and receptors, contributing to their diverse biological and clinical applications .
Mode of Action
The exact mode of action of 3-(1-Methyl-1H-imidazol-2-yl)-8-azabicyclo[32It is known that imidazole derivatives can interact easily with the biopolymers of the living system, which is responsible for their numerous biological activities and functions .
Biochemical Pathways
The specific biochemical pathways affected by 3-(1-Methyl-1H-imidazol-2-yl)-8-azabicyclo[32Imidazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of 3-(1-Methyl-1H-imidazol-2-yl)-8-azabicyclo[32It is known that the physicochemical properties of a compound, such as its solubility and stability, can significantly impact its bioavailability .
Result of Action
The specific molecular and cellular effects of 3-(1-Methyl-1H-imidazol-2-yl)-8-azabicyclo[32Imidazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 3-(1-Methyl-1H-imidazol-2-yl)-8-azabicyclo[32It is known that environmental factors can significantly impact the action of a compound, including its stability, solubility, and interactions with biological targets .
Propriétés
IUPAC Name |
3-(1-methylimidazol-2-yl)-8-azabicyclo[3.2.1]oct-2-ene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-14-5-4-12-11(14)8-6-9-2-3-10(7-8)13-9/h4-6,9-10,13H,2-3,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDKBKHCEBMFPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2=CC3CCC(C2)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

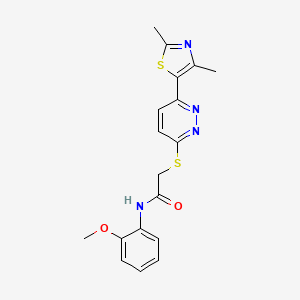
![N-(3,5-dimethoxyphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/no-structure.png)
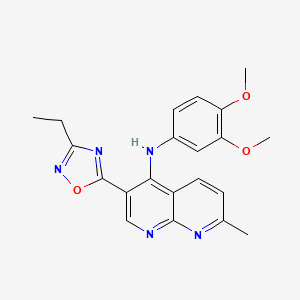
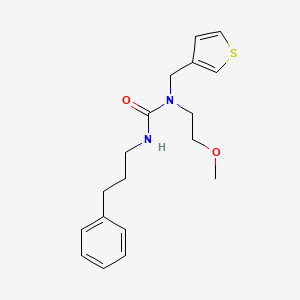
![N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-3-methoxybenzamide](/img/structure/B2577166.png)
![Ethyl 3-[(4-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2577169.png)
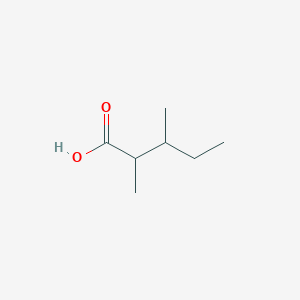
![6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine](/img/structure/B2577172.png)
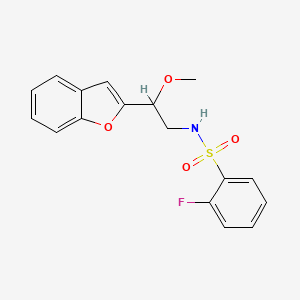

![6-(1,3-benzodioxol-5-yl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepine-2-carboxylic acid](/img/structure/B2577175.png)
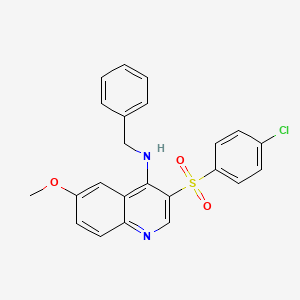
![N-(2-(1H-indol-3-yl)ethyl)-2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2577178.png)
